4-Carboxamide vs. 3-Carboxamide Isomers
The differentiation between N-Methyl-1H-pyrazole-4-carboxamide and its 3-carboxamide regioisomer is defined by the substitution pattern on the pyrazole ring. This positional difference (4- vs. 3-carboxamide) results in distinct molecular descriptors and, critically, divergent biological activity profiles, underscoring the non-interchangeability of these isomers in drug design. [1]
| Evidence Dimension | Molecular Topology and Bioactivity Potential |
|---|---|
| Target Compound Data | Substitution at the pyrazole 4-position; XLogP3-AA = -0.5 [1] |
| Comparator Or Baseline | N-methyl-1H-pyrazole-3-carboxamide (CAS 701214-21-3), substitution at the 3-position; XLogP3-AA = -0.2 [2] |
| Quantified Difference | ΔXLogP3-AA = -0.3 (4-carboxamide is more hydrophilic); Divergent core scaffolds lead to different SAR outcomes for kinase inhibition. |
| Conditions | In silico computed properties; biological context derived from SAR studies on Aurora A kinase and SDH inhibitors, where the pyrazole-4-carboxamide core is a validated pharmacophore. [3] |
Why This Matters
The pyrazole-4-carboxamide core is a privileged scaffold in drug discovery (e.g., Aurora kinase and SDH inhibitors), whereas the 3-carboxamide regioisomer is not associated with the same validated biological targets, making the correct regioisomer essential for reliable research outcomes.
- [1] PubChem. (n.d.). N-Methyl-1H-pyrazole-4-carboxamide. PubChem Compound Summary for CID 43582329. View Source
- [2] PubChem. (n.d.). n-Methyl-1h-pyrazole-3-carboxamide. PubChem Compound Summary for CID 19704574. View Source
- [3] Yevale, D., Teraiya, N., Lalwani, T., Dalasaniya, M., Patel, S. K., Dixit, N., ... & Zhang, J. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 280, 116917. View Source
